Chlorocholine Chloride-d4
Description
Chlorocholine Chloride-d4 (CAS: 285979-70-6; alternative CAS: 1219257-11-0) is a deuterated analog of Chlorocholine Chloride (CCC), a plant growth retardant. Its molecular formula is C₅H₁₃Cl₂N, with four hydrogen atoms replaced by deuterium (98 atom % D). The isotopic substitution enhances its utility as an internal standard in mass spectrometry and NMR studies, enabling precise tracking in metabolic and environmental analyses. The compound is hygroscopic and typically stored under inert conditions to prevent degradation. Despite its discontinued commercial availability in standard sizes (1–25 mg), it remains critical in research settings for isotopic labeling applications.
Properties
Molecular Formula |
C₅H₉D₄Cl₂N |
|---|---|
Molecular Weight |
162.09 |
Synonyms |
(2-Chloroethyl)trimethylammonium Chloride-d4; 2-Chloro-N,N,N-trimethylethanaminium Chloride-d4; (β-Chloroethyl)trimethylammonium Chloride-d4; 60CS16-d4; Antywylegacz plynny 675SL-d4; Barleyquat B-d4; Bercema CCC-d4; CCC-d4; Chlorcholine chloride-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Chlorocholine Chloride
Chlorocholine Chloride-d4 belongs to a class of quaternary ammonium compounds with a trimethylamino group (–N⁺(CH₃)₃), which is essential for biological activity. Key structural analogs include:
Key Findings :
- The trimethylamino group is indispensable; replacing it with dimethylamine abolishes activity.
- Substituting –CH₂Cl with –CH₂Br (BCB) or –CH₂OH reduces efficacy, emphasizing the chlorine atom’s role in bioactivity.
- Deuterated analogs like CCC-d4 retain chemical behavior but lack direct agricultural use due to isotopic labeling’s niche applications.
Functional Group Impact on Bioactivity
- Chlorine vs. Bromine : CCC’s –CH₂Cl group confers higher stability and reactivity compared to BCB’s –CH₂Br, which exhibits weaker electrophilic properties.
- Its primary distinction lies in isotopic tracing for analytical reproducibility.
Data Tables
Q & A
Q. How can conflicting results on this compound’s isotopic purity impact across studies be harmonized?
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